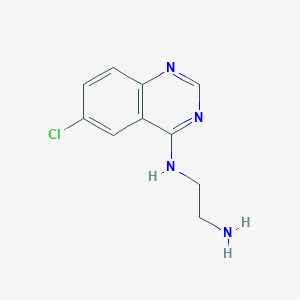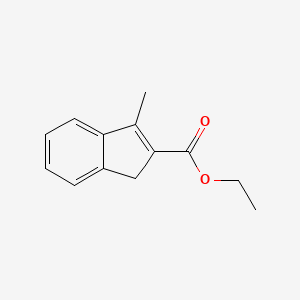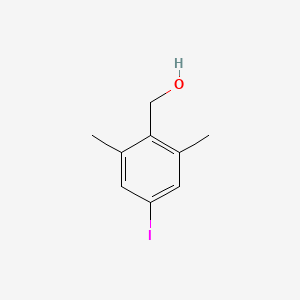
(4-Iodo-2,6-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2,6-dimethylphenyl)methanol typically involves the iodination of 2,6-dimethylphenylmethanol. One common method includes the reaction of 2,6-dimethylphenylmethanol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom, yielding 2,6-dimethylphenylmethanol.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-iodo-2,6-dimethylbenzaldehyde or 4-iodo-2,6-dimethylacetophenone.
Reduction: Formation of 2,6-dimethylphenylmethanol.
Substitution: Formation of compounds like 4-azido-2,6-dimethylphenylmethanol or 4-cyano-2,6-dimethylphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-2,6-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Iodo-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting its chemical behavior. These interactions can modulate biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylphenylmethanol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-2,6-dimethylphenylmethanol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-2,6-dimethylphenylmethanol: Contains a chlorine atom, which affects its reactivity compared to the iodine-containing compound.
Uniqueness: (4-Iodo-2,6-dimethylphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in specific synthetic applications and research studies where iodine’s properties are advantageous.
Eigenschaften
Molekularformel |
C9H11IO |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(4-iodo-2,6-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
BQTMSGKOTFFVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
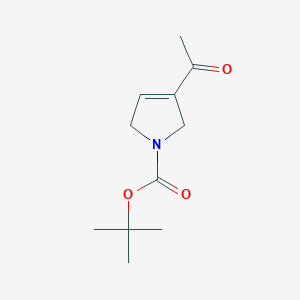

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
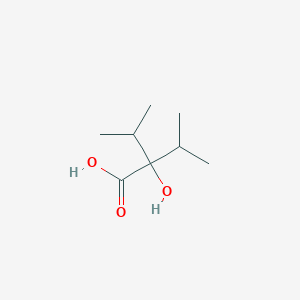
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
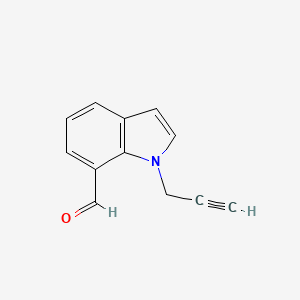
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
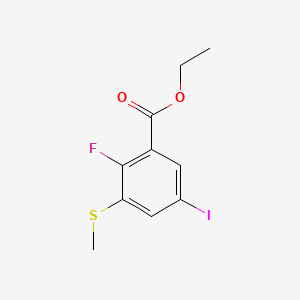
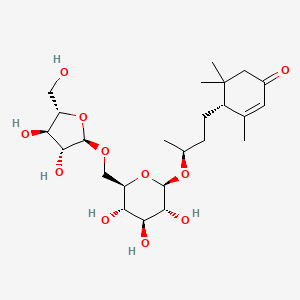
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
